molecular formula C10H9N3O B11909022 (Aziridin-1-yl)(1H-benzimidazol-2-yl)methanone CAS No. 384807-06-1

(Aziridin-1-yl)(1H-benzimidazol-2-yl)methanone

Katalognummer: B11909022
CAS-Nummer: 384807-06-1
Molekulargewicht: 187.20 g/mol
InChI-Schlüssel: BOWRCMTWSUFJNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aziridin-1-yl(1H-benzo[d]imidazol-2-yl)methanone is a compound that features both an aziridine ring and a benzimidazole moiety. The aziridine ring is a three-membered nitrogen-containing ring, known for its high reactivity due to ring strain. The benzimidazole moiety is a fused bicyclic structure consisting of benzene and imidazole rings, which is known for its broad range of biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the condensation of o-phenylenediamine with an aromatic aldehyde to form the benzimidazole core

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Aziridin-1-yl(1H-benzo[d]imidazol-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.

    Reduction: The benzimidazole moiety can be reduced under specific conditions.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions due to its ring strain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines and thiols can react with the aziridine ring.

Major Products

    Oxidation: Aziridine N-oxides.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted aziridine derivatives.

Wissenschaftliche Forschungsanwendungen

Aziridin-1-yl(1H-benzo[d]imidazol-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Wirkmechanismus

The mechanism of action of Aziridin-1-yl(1H-benzo[d]imidazol-2-yl)methanone involves its interaction with various molecular targets. The aziridine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The benzimidazole moiety can interact with DNA and proteins, contributing to its biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole derivatives: Compounds such as omeprazole and albendazole, which also contain the benzimidazole moiety.

    Aziridine derivatives: Compounds like aziridine-2-carboxylic acid and aziridine-2-methanol, which feature the aziridine ring.

Uniqueness

Aziridin-1-yl(1H-benzo[d]imidazol-2-yl)methanone is unique due to the combination of the aziridine and benzimidazole moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

384807-06-1

Molekularformel

C10H9N3O

Molekulargewicht

187.20 g/mol

IUPAC-Name

aziridin-1-yl(1H-benzimidazol-2-yl)methanone

InChI

InChI=1S/C10H9N3O/c14-10(13-5-6-13)9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)

InChI-Schlüssel

BOWRCMTWSUFJNH-UHFFFAOYSA-N

Kanonische SMILES

C1CN1C(=O)C2=NC3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.